2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c1-12-9-16(24-28-12)21-17(26)11-29-19-23-22-18(25(19)7-8-27-2)14-10-20-15-6-4-3-5-13(14)15/h3-6,9-10,20H,7-8,11H2,1-2H3,(H,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIVCKAJIPAZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-methoxyethyl group distinguishes it from phenyl or methyl substituents in analogues like 8a or 5 .
- Synthesis yields for similar compounds range from 65% to 80%, suggesting moderate efficiency for such heterocyclic systems .
Physicochemical Properties
Comparative spectral and analytical data highlight trends in stability and functional groups (Table 2):
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol scaffold is synthesized via cyclocondensation of 2-methoxyethylhydrazine with carbon disulfide under basic conditions. Optimized conditions (KOH, ethanol, reflux, 12 h) yield the intermediate thiol in 78% purity, requiring subsequent recrystallization from ethyl acetate.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of hydrazine on CS₂, followed by intramolecular cyclization upon dehydration (Figure 2).
Functionalization at Position 5 with 1H-Indol-3-yl Group
Introducing the indole moiety at position 5 of the triazole is achieved via Ullmann-type coupling between 5-bromo-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol and 1H-indole-3-boronic acid. Key parameters:
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline
- Base: K₃PO₄
- Solvent: DMF, 110°C, 24 h
- Yield: 62% after column chromatography (SiO₂, hexane/EtOAc 3:1)
Thioether Bridge Formation
Nucleophilic Substitution with Chloroacetamide
The thiol group undergoes alkylation with N-(5-methylisoxazol-3-yl)-2-chloroacetamide in the presence of NaHCO₃ (Scheme 1). Critical optimization:
Side Reaction Mitigation :
Competitive oxidation to disulfides is suppressed by degassing solvents and maintaining inert atmosphere.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent data suggests transitioning batch processes to continuous flow systems enhances reproducibility for triazole syntheses. A disclosed protocol achieves 89% conversion in 2 h residence time using microchannel reactors (T = 150°C, P = 5 bar).
Green Chemistry Metrics
- Process Mass Intensity (PMI): Reduced from 120 to 45 via solvent recycling
- E-Factor: Improved from 58 to 19 through catalytic system optimization
Analytical Characterization
Spectroscopic Data Consolidation
| Parameter | Value/Observation | Technique |
|---|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (s, 1H, indole H-2), 7.54–7.02 (m, 4H, aromatic), 4.32 (t, J=6.5 Hz, 2H, OCH₂), 3.51 (s, 3H, OCH₃) | Bruker Avance III |
| HRMS | m/z 453.1584 [M+H]⁺ (calc. 453.1589) | Q-TOF MS |
| HPLC Purity | 99.1% (C18, MeCN/H₂O 55:45, 1 mL/min) | Agilent 1260 |
Challenges and Unresolved Issues
Regioselectivity in Triazole Formation
Competing 1,3,4-triazole isomers remain a concern, addressed via kinetic control (fast crystallization).
Indole N-H Protection
Transient protection with Boc groups during thioalkylation prevents undesired side reactions (yield improvement from 52% to 79%).
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